Jaconine: A Technical Overview of its Chemical Structure and Biological Implications
Jaconine: A Technical Overview of its Chemical Structure and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine is a naturally occurring pyrrolizidine alkaloid found in various plant species of the Senecio genus, most notably in tansy ragwort (Senecio jacobaea).[1] As a member of the pyrrolizidine alkaloid family, Jaconine is of significant interest to researchers due to its potential hepatotoxicity and its role in plant-herbivore interactions. This technical guide provides a comprehensive overview of the chemical structure of Jaconine, its known properties, and the general mechanisms underlying its biological activity.
Chemical Structure and Properties
Jaconine is structurally related to other pyrrolizidine alkaloids, such as jacobine. Early research by Bradbury and Willis in 1956 established that jacobine and jaconine are interconvertible, with the addition and loss of hydrogen chloride suggesting that jacobine contains an ethylene oxide ring, while jaconine is the corresponding chlorohydrin.[2]
The definitive chemical structure of Jaconine is characterized by a necine base esterified with a necic acid. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆ClNO₆ | [3] |
| Molecular Weight | 387.85 g/mol | [4] |
| CAS Number | 480-75-1 | [3] |
| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [4] |
| InChI Key | CKPJPJSVQMEGBC-YLFNNMARSA-N | [4] |
| SMILES | C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--Cl)O | [4] |
Experimental Protocols: Isolation of Pyrrolizidine Alkaloids from Senecio jacobaea
While a specific, detailed protocol for the isolation of pure Jaconine is not widely published, the following is a representative method for the extraction of pyrrolizidine alkaloids from Senecio jacobaea, which can be adapted and further purified to yield Jaconine.
Objective: To extract a crude mixture of pyrrolizidine alkaloids from dried Senecio jacobaea plant material.
Materials:
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Dried, ground Senecio jacobaea plant material
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Methanol
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Sulfuric acid (0.5 M)
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Ammonia solution (25%)
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Dichloromethane
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Anhydrous sodium sulfate
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Rotary evaporator
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pH meter or pH paper
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Separatory funnel
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Filter paper
Methodology:
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Extraction:
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Macerate 100 g of dried, powdered Senecio jacobaea plant material in 500 mL of methanol for 24 hours at room temperature.
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Filter the extract and repeat the extraction process with the plant residue two more times.
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Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
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-
Acid-Base Extraction:
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Dissolve the resulting residue in 100 mL of 0.5 M sulfuric acid.
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Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.
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Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.
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Extract the now basic aqueous solution with 3 x 50 mL of dichloromethane. The pyrrolizidine alkaloids will partition into the organic phase.
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-
Purification and Concentration:
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Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
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Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
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-
Further Purification (Conceptual):
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The crude alkaloid mixture can be further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like Jaconine. The specific solvent systems for these chromatographic steps would need to be optimized based on the polarity of Jaconine relative to other co-extracted alkaloids.
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Biological Activity and Mechanism of Toxicity
Jaconine, as a pyrrolizidine alkaloid, is known to be hepatotoxic, and potentially carcinogenic, mutagenic, and teratogenic.[5] The toxicity of these alkaloids is not inherent to the parent compound but arises from its metabolic activation in the liver.
The primary mechanism of pyrrolizidine alkaloid-induced hepatotoxicity involves a multi-step process:
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Metabolic Activation: In the liver, cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, metabolize the non-toxic pyrrolizidine alkaloid into a highly reactive pyrrolic ester.[6][7] This conversion is a critical step in the toxification pathway.
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Formation of Adducts: The electrophilic pyrrolic metabolites can then readily react with cellular nucleophiles, forming covalent adducts with proteins and DNA.[5][6]
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Cellular Damage and Toxicity: The formation of these adducts disrupts normal cellular function, leading to hepatotoxicity.[5] This can manifest as liver damage, veno-occlusive disease, and in chronic cases, liver cirrhosis and cancer.[8]
The general pathway for the metabolic activation and toxicity of hepatotoxic pyrrolizidine alkaloids is illustrated in the diagram below.
Figure 1: General metabolic activation and toxicity pathway of hepatotoxic pyrrolizidine alkaloids like Jaconine.
Conclusion
Jaconine is a chlorinated pyrrolizidine alkaloid with a well-defined chemical structure, though detailed public spectroscopic data remains scarce. Its primary significance lies in its contribution to the toxicity of plants in the Senecio genus. The mechanism of its biological activity is understood to follow the general pathway of other hepatotoxic pyrrolizidine alkaloids, involving metabolic activation in the liver to reactive pyrrolic species that cause cellular damage. Further research is warranted to fully characterize the specific biological effects of purified Jaconine and to obtain a complete spectroscopic profile using modern analytical techniques. This would be invaluable for toxicological studies and for the development of analytical standards for food and feed safety.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hepatotoxicity-and-tumorigenicity-induced-by-metabolic-activation-of-pyrrolizidine-alkaloids-in-herbs - Ask this paper | Bohrium [bohrium.com]
- 8. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
